molecular formula C19H18F2N2O3S B2534427 methyl 7-(2-((difluoromethyl)thio)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1798030-27-9

methyl 7-(2-((difluoromethyl)thio)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2534427
CAS No.: 1798030-27-9
M. Wt: 392.42
InChI Key: RHYWBTKPULIHJD-UHFFFAOYSA-N
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Description

Methyl 7-(2-((difluoromethyl)thio)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H18F2N2O3S and its molecular weight is 392.42. The purity is usually 95%.
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Biological Activity

Methyl 7-(2-((difluoromethyl)thio)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the existing literature, synthesizing findings related to its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a dihydroisoquinoline core with a benzamide substituent and a difluoromethylthio group. This structural arrangement is believed to contribute to its biological activity by influencing its interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of isoquinoline compounds exhibit notable antitumor properties. For instance, studies have shown that various isoquinoline derivatives can inhibit tumor cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Specifically, this compound has been evaluated in vitro against several cancer cell lines.

Table 1: Antitumor Activity Against Various Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)TBDApoptosis induction
MCF-7 (Breast)TBDG2/M phase arrest
PC-3 (Prostate)TBDInhibition of proliferation

Note: TBD indicates that specific IC50 values were not reported in the available literature.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the difluoromethylthio group enhances the lipophilicity and cellular uptake of the compound, facilitating its interaction with cellular targets such as kinases or phosphodiesterases.

Case Studies and Research Findings

  • In Vitro Studies : In studies involving human cancer cell lines, this compound demonstrated significant antiproliferative effects. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and PARP cleavage.
  • In Vivo Studies : Preliminary animal studies have suggested that this compound may reduce tumor growth in xenograft models. Further research is necessary to evaluate its pharmacokinetics and potential side effects in vivo.
  • Comparative Studies : Comparative analyses with other known isoquinoline derivatives have shown that this compound exhibits superior activity against certain cancer types, warranting further exploration as a lead compound for drug development.

Properties

IUPAC Name

methyl 7-[[2-(difluoromethylsulfanyl)benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O3S/c1-26-19(25)23-9-8-12-6-7-14(10-13(12)11-23)22-17(24)15-4-2-3-5-16(15)27-18(20)21/h2-7,10,18H,8-9,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYWBTKPULIHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3SC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.